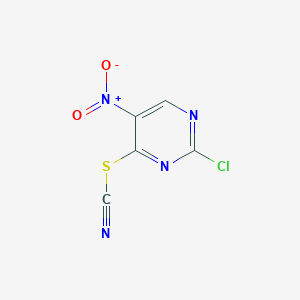
2-Chloro-5-nitro-4-thiocyanatopyrimidine
Übersicht
Beschreibung
2-Chloro-5-nitro-4-thiocyanatopyrimidine is a chemical compound with the molecular formula C5HClN4O2S . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-nitro-4-thiocyanatopyrimidine consists of 5 carbon atoms, 1 chlorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Intermediates
2-Chloro-5-nitro-4-thiocyanatopyrimidine is utilized in the synthesis of compounds for potential use in anticancer drugs. For instance, Zhang et al. (2019) demonstrated a high-yield method to synthesize 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a significant intermediate in small molecule anticancer drugs. Their method involved halogenation, coupling, and nucleophilic reactions, with a high total yield of up to 85% (Binliang Zhang, Yanmi Zhou, Qi Gu, Shan Xu, 2019).
Insecticidal Properties
A novel class of insecticides, Neonicotinoids, have been synthesized using 2-Chloro-5-nitro-4-thiocyanatopyrimidine derivatives. Maienfisch et al. (2001) outlined the methodology for synthesizing various nitroimino heterocycles, including those derived from 2-Chloro-5-nitro-4-thiocyanatopyrimidine, demonstrating effective insecticidal activity (P. Maienfisch, H. Huerlimann, A. Rindlisbacher, L. Gsell, H. Dettwiler, J. Haettenschwiler, E. Sieger, M. Walti, 2001).
Synthesis of Novel Heterocyclic Systems
The compound has been used to synthesize various derivatives of 2-chloro-4-methyl-5-nitropyrimidine, leading to novel heterocyclic systems like 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline. This research by Banihashemi et al. (2020) highlights the versatility of 2-Chloro-5-nitro-4-thiocyanatopyrimidine in creating new chemical structures with potential pharmaceutical applications (S. Banihashemi, H. Hassani, J. Lari, 2020).
Antimicrobial Activity
Dişli et al. (2013) synthesized 4,6-dimethoxy pyrimidine derivatives, including 2-amino-4,6-dimethoxy-5-thiocyanatopyrimidine, and evaluated their antibacterial activities. Some of these derivatives showed significant antibacterial activity, comparable to standard antibiotics like Penicillin and Erythromycin (A. Dişli, S. Mercan, Serkan Yavuz, 2013).
Antitumor Properties and DNA Methylation
Research into the synthesis of pyrimidylhydrazones and substituted pyrimidyl-aryl- and-cyclohexylthiosemicarbazides, using 2-Chloro-5-nitro-4-thiocyanatopyrimidine derivatives, was conducted to study their impact on DNA methylation and in vitro antitumor properties. Grigoryan et al. (2012) found that these compounds influence DNA methylation, indicating potential for antitumor applications (L. Grigoryan, M. A. Kaldrikyan, R. G. Melik-Ogandzhanyan, J. V. Garibyan, L. Nersesyan, A. S. Agaronyan, 2012).
Eigenschaften
IUPAC Name |
(2-chloro-5-nitropyrimidin-4-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClN4O2S/c6-5-8-1-3(10(11)12)4(9-5)13-2-7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMBHKFNIKBISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)SC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610582 | |
| Record name | 2-Chloro-5-nitropyrimidin-4-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98027-74-8 | |
| Record name | 2-Chloro-5-nitropyrimidin-4-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

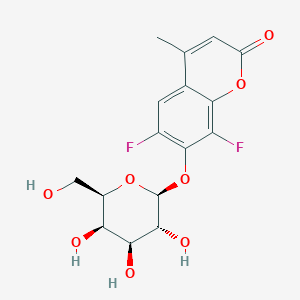
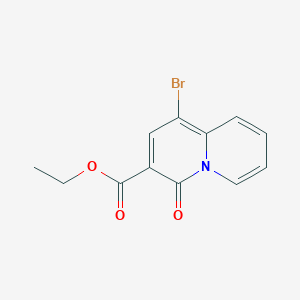
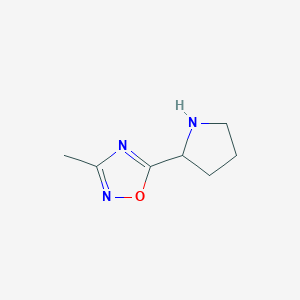
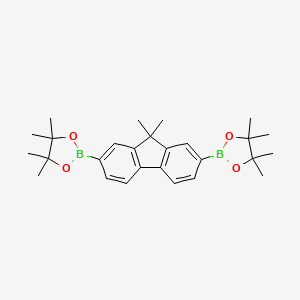
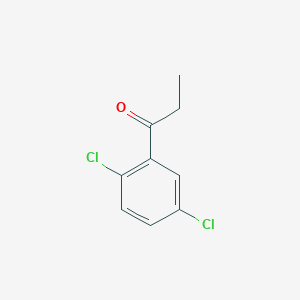
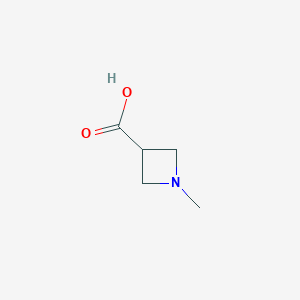
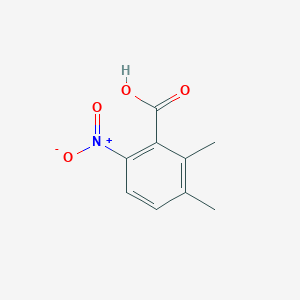
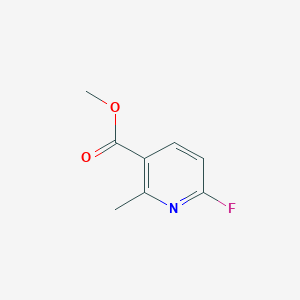
![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)
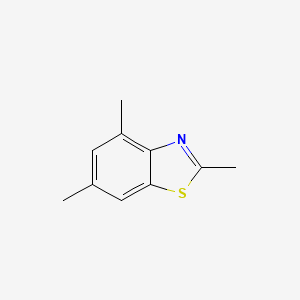
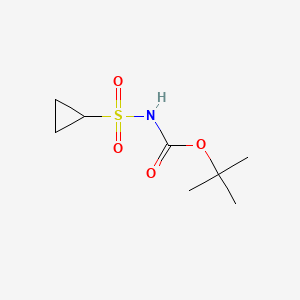

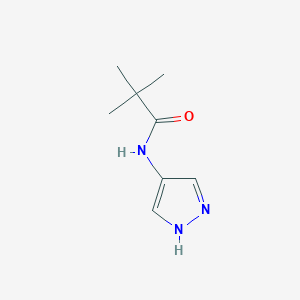
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)